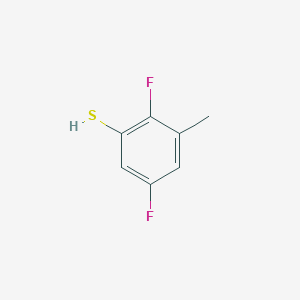

2,5-Difluoro-3-(methyl)thiophenol

Descripción

Significance of Organofluorine Compounds in Modern Organic Chemistry

Organofluorine chemistry, the study of compounds containing a carbon-fluorine (C-F) bond, has become a profoundly important field in modern chemical research. wikipedia.orgyoutube.com The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.comcancer.gov Fluorine is the most electronegative element, and the C-F bond is one of the strongest single bonds in organic chemistry. numberanalytics.com This high bond strength contributes to the thermal and metabolic stability of organofluorine compounds.

These unique characteristics are highly desirable in various applications. An estimated 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org Examples range from antidepressants like fluoxetine (B1211875) to anti-inflammatory drugs and anesthetics. wikipedia.orgnumberanalytics.com The strategic placement of fluorine can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile by modulating properties such as lipophilicity and bioavailability. numberanalytics.com Beyond pharmaceuticals, organofluorine compounds are integral to agrochemicals and advanced materials like fluoropolymers, which are valued for their chemical resistance and thermal stability. wikipedia.orgnumberanalytics.com

Strategic Importance of Aryl Thiols as Synthetic Building Blocks

Aryl thiols, also known as thiophenols, are organic compounds containing a sulfhydryl (-SH) group attached to an aromatic ring. wikipedia.org They serve as versatile and strategically important building blocks in organic synthesis. sigmaaldrich.com The thiol group is the sulfur analog of an alcohol's hydroxyl group and exhibits distinct reactivity. wikipedia.org It is a potent nucleophile and can readily participate in a variety of chemical transformations, making it a valuable handle for constructing more complex molecules. mdpi.com

The utility of aryl thiols extends to the synthesis of pharmaceuticals, agrochemicals, and materials. sigmaaldrich.com They are fundamental components in the preparation of various heterocyclic compounds and can be used to form hydrogels for biomedical applications like drug delivery and tissue engineering. sigmaaldrich.com The synthesis of thiol-containing compounds is a significant area of research, aimed at creating new derivatives for applications such as conjugation to nanoparticles for diagnostic or therapeutic purposes. mdpi.com The ability of thiols to form thiyl radicals also plays a crucial role in certain biochemical and organic reactions. wikipedia.orgnih.gov

Structural and Electronic Characteristics of Difluorinated Thiophenol Scaffolds

The combination of a thiophenol backbone with two fluorine substituents creates a difluorinated thiophenol scaffold with distinct structural and electronic properties. The fluorine atoms act as strong electron-withdrawing groups, significantly influencing the electron density distribution of the aromatic ring. This electronic perturbation affects the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate anion.

The positions of the fluorine atoms on the aromatic ring are critical. In a compound like 2,5-difluorothiophenol, the fluorine atoms exert both inductive and mesomeric effects, which can alter the reactivity of the ring towards electrophilic or nucleophilic substitution. The presence of these halogens can also introduce specific non-covalent interactions, influencing molecular conformation and intermolecular packing in the solid state. These characteristics make difluorinated thiophenols attractive intermediates for creating complex molecules where fine-tuning of electronic properties is desired.

Research Scope and Core Objectives Pertaining to 2,5-Difluoro-3-(methyl)thiophenol

The specific compound, this compound, presents a unique molecular framework for investigation. Research into this molecule is driven by the objective to understand how the interplay of its three distinct functional groups—the two fluorine atoms, the methyl group, and the thiol group—governs its chemical behavior and potential utility.

The core objectives for studying this compound include:

Synthesis and Characterization: Developing efficient synthetic routes to access the molecule and thoroughly characterizing its physical and chemical properties.

Reactivity Profiling: Investigating its reactivity in various chemical transformations, particularly those involving the thiol group, to establish its potential as a synthetic intermediate.

Application-Oriented Design: Exploring its use as a building block for the synthesis of novel bioactive compounds or advanced materials, leveraging the unique properties conferred by its trifunctionalized aromatic core.

The strategic placement of the methyl group adjacent to one fluorine atom and ortho to the thiol group introduces steric and electronic nuances that differentiate it from simpler difluorinated thiophenols, making it a compelling target for synthetic and medicinal chemistry research.

Compound Data

The properties of this compound and related compounds are summarized below.

Table 1: Physicochemical Properties of Selected Fluorinated Thiophenols

| Property | This compound | 2,5-Difluorothiophenol | 2,4-Difluorothiophenol |

|---|---|---|---|

| Molecular Formula | C₇H₆F₂S nih.gov | C₆H₄F₂S chemicalbook.com | C₆H₄F₂S sigmaaldrich.com |

| Molecular Weight | 160.18 g/mol (calculated) | 146.16 g/mol chemicalbook.com | 146.16 g/mol sigmaaldrich.com |

| CAS Number | 91874438 (PubChem CID) nih.gov | 77380-28-0 chemicalbook.comchemicalbook.com | 1996-44-7 sigmaaldrich.com |

| Physical State | Not available | Colorless to light yellow liquid chemicalbook.com | Liquid sigmaaldrich.com |

| Boiling Point | Not available | 162.4°C at 760 mmHg chemicalbook.com | 59 °C at 20 mmHg sigmaaldrich.com |

| Density | Not available | 1.323 g/cm³ chemicalbook.com | 1.29 g/mL at 25 °C sigmaaldrich.com |

| Flash Point | Not available | 56.4°C chemicalbook.com | 49°C sigmaaldrich.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,4-Difluorothiophenol |

| This compound |

| 2,5-Difluorothiophenol |

| 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate |

| 3,5-Dibromo-2-methylthiophene |

| (Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol |

| 2,5-Dihydrothiophene |

| Fluoxetine |

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-difluoro-3-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2S/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHZQTFVMAAOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,5 Difluoro 3 Methyl Thiophenol and Analogues

Direct Synthesis Strategies for Fluorinated Thiophenols

Direct methods for synthesizing fluorinated thiophenols often involve either building the thiophenol from a corresponding sulfonyl precursor or constructing the aromatic ring system with the sulfur and fluorine substituents already positioned.

Reduction of Fluoroarylsulfonyl Derivatives (e.g., sulfonamides)

A classical and effective route to thiophenols involves the reduction of arylsulfonyl chlorides. orgsyn.orgtaylorfrancis.com This method is applicable to fluoroaryl analogues, where a fluoro-substituted arylsulfonyl chloride is reduced to the corresponding fluorothiophenol. Common reducing agents for this transformation include zinc dust in the presence of an acid like sulfuric acid or the use of triphenylphosphine. orgsyn.orgresearchgate.netorganic-chemistry.org

The process typically begins with the preparation of the required fluoroarylsulfonyl chloride, which can then be reduced. For instance, the reduction of benzenesulfonyl chloride to thiophenol using zinc dust and sulfuric acid is a well-established procedure that can be adapted for fluorinated substrates. orgsyn.orggoogle.com It is often crucial to maintain low temperatures during the initial stages of the reaction to prevent the formation of by-products and ensure good yields. orgsyn.orggoogle.com An alternative involves using triphenylphosphine, which can rapidly and chemoselectively reduce sulfonyl chlorides to thiols. researchgate.netorganic-chemistry.org While specific examples for 2,5-difluoro-3-(methyl)thiophenol are not prominently documented, the methodology is robust for a variety of arylthiols. researchgate.net

Table 1: Reduction of Arylsulfonyl Chlorides to Thiols This table presents generalized findings on the reduction of arylsulfonyl chlorides, a method applicable to the synthesis of fluorinated analogues.

| Starting Material | Reducing Agent/Conditions | Product | Key Findings & References |

|---|---|---|---|

| Arylsulfonyl Chloride | Zinc dust, Sulfuric Acid | Arylthiol | A general method giving good yields, though it may be limited by other reducible groups on the ring. Temperature control is critical. orgsyn.orggoogle.com |

| Arylsulfonyl Chloride | Triphenylphosphine, Toluene | Arylthiol | A simple, fast, and chemoselective method for preparing arylthiols. researchgate.netorganic-chemistry.org |

| Arylsulfonyl Chloride | Lithium Aluminum Hydride or Red Phosphorus/Iodine | Arylthiol | These reagents are also effective for the reduction. taylorfrancis.com |

Nucleophilic Aromatic Substitution (SNAr) Routes Involving Difluoroarenes and Sulfide (B99878) Sources

Nucleophilic aromatic substitution (SNAr) is a powerful mechanism for synthesizing aryl thioethers and thiophenols, particularly when the aromatic ring is activated by electron-withdrawing groups, such as fluorine atoms. wikipedia.orgmasterorganicchemistry.com In this approach, a difluoroarene can react with a sulfur nucleophile, like sodium sulfide or a thiolate, to displace one of the fluorine atoms. The reaction proceeds more readily when electron-withdrawing groups are positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

For the synthesis of a compound like this compound, a potential precursor could be 1,2,4-trifluorobenzene (B1293510) reacting with a methyl sulfide source. The high electronegativity of fluorine makes it a surprisingly good leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is facilitated by the inductive electron withdrawal of the fluorine. masterorganicchemistry.comyoutube.com

Recent advancements have demonstrated organocatalyzed SNAr reactions of silyl-protected dithiols with perfluoroarenes, which proceed rapidly at room temperature and avoid the generation of stoichiometric salt by-products. nih.govresearchgate.net Thiols are excellent nucleophiles for SNAr and typically react under mild conditions. beilstein-journals.org For example, reactions of perfluoroaromatic compounds with various thiols have been shown to proceed selectively at the 4-position. beilstein-journals.org

Table 2: Nucleophilic Aromatic Substitution (SNAr) for Aryl Sulfide Synthesis This table illustrates the versatility of SNAr reactions for forming C-S bonds with fluorinated aromatic compounds.

| Aromatic Substrate | Sulfur Nucleophile | Conditions | Product Type | Key Findings & References |

|---|---|---|---|---|

| Perfluoroarene | Silyl-protected dithiol | Organocatalyst, Room Temperature | Fluorinated poly(aryl thioether) | Highly efficient, rapid, and avoids salt by-products. nih.govresearchgate.net |

| Pentafluorobenzyl-substituted DPP | Pyridine-4-thiol | K2CO3, DMF | Aryl Thioether | Demonstrates high selectivity for the 4-position of the pentafluorophenyl group. beilstein-journals.org |

| Activated Fluoroarenes/Chloroarenes | Indoles/Carbazole | KOH, DMSO | N-Aryl Heterocycles | Shows the high reactivity of the C-F bond in SNAr compared to C-Cl. researchgate.net |

Selective Introduction of Fluorine Atoms onto Thiophenol Substrates

An alternative synthetic strategy involves starting with a pre-formed thiophenol or thioether and selectively introducing fluorine atoms onto the aromatic ring. This requires precise control over the regioselectivity of the fluorination reaction.

Electrophilic Fluorination Protocols

Electrophilic fluorination uses a reagent that delivers an electrophilic fluorine source ("F+") to a nucleophilic carbon center. wikipedia.org This method is effective for fluorinating electron-rich aromatic compounds. wikipedia.org Common reagents include N-F compounds like Selectfluor and N-fluorobenzenesulfonimide (NFSI), which are generally more stable and safer to handle than elemental fluorine. wikipedia.orgresearchgate.net

The reactivity of the aromatic ring is enhanced by electron-donating substituents, which would be the case for a thiophenol or its thioether analogue. researchgate.net However, challenges in this approach include controlling the ortho/para selectivity and preventing over-fluorination or side reactions. wikipedia.org For instance, Selectfluor has been used in various applications beyond simple fluorination, acting as an oxidant or promoting other functionalizations. researchgate.netnih.gov The choice of solvent and reaction conditions can be critical in directing the outcome. researchgate.net

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the displacement of a leaving group on the aromatic ring by a nucleophilic fluoride (B91410) source, such as an alkali or ammonium (B1175870) fluoride. wikipedia.orgnumberanalytics.com This is essentially an SNAr reaction where fluoride is the incoming nucleophile. For this to be effective on a thiophenol substrate, the ring must be activated by strong electron-withdrawing groups, or the leaving group must be exceptionally reactive, such as in a diazonium salt (a variation of the Sandmeyer reaction).

Recent developments have focused on overcoming the challenges associated with fluoride's low solubility and high basicity. ucla.edu Strategies include using specially designed tertiary alcohols as solvents to modulate the reactivity of the fluoride ion, increasing its effective nucleophilicity while taming its basicity. nih.gov While less common for directly fluorinating electron-rich thiophenols, this approach could be applied to a suitably functionalized precursor, for example, by converting an amino group on an aminothiophenol derivative to a diazonium salt, which is then displaced by fluoride.

Radical Fluorination Methodologies

Radical fluorination offers a complementary approach to ionic methods, involving the reaction of a carbon-centered radical with a fluorine atom source. numberanalytics.comwikipedia.org Historically limited by the hazardous nature of reagents like F₂ gas, the field has seen a renaissance with the discovery that electrophilic N-F reagents, such as NFSI and Selectfluor, can also serve as fluorine atom sources for radical processes. wikipedia.org

This methodology allows for novel transformations, including the direct fluorination of C-H bonds, which is a highly desirable synthetic operation. wikipedia.org While direct radical fluorination of a thiophenol could be complicated by reactions at the sulfur atom, this approach could be applied to a protected or precursor molecule. The development of new radical fluorinating agents and photoredox catalysis has significantly expanded the scope and applicability of these reactions in recent years. numberanalytics.comucla.edu

Table 3: Comparison of Fluorination Methodologies This table summarizes the key features of different strategies for introducing fluorine onto aromatic rings.

| Methodology | Fluorine Source | Mechanism | Substrate Requirement | Key Advantages & References |

|---|---|---|---|---|

| Electrophilic Fluorination | Selectfluor, NFSI ("F+") | Electrophilic Aromatic Substitution | Electron-rich aromatic ring | Uses stable, commercially available reagents. wikipedia.org |

| Nucleophilic Fluorination | Metal Fluorides (e.g., CsF, KF) ("F-") | Nucleophilic Aromatic Substitution (SNAr) | Electron-poor ring with a good leaving group | Effective for activated systems; can use inexpensive fluoride sources. numberanalytics.comnih.gov |

| Radical Fluorination | N-F Reagents, XeF₂, Metal Fluorides | Radical Abstraction/Addition | Can functionalize unactivated C-H bonds | Enables novel and direct fluorinations. numberanalytics.comwikipedia.org |

Regioselective Methylation of Difluorothiophenol Scaffolds

The final step in the synthesis of this compound involves the selective methylation of the thiol group. This transformation, while seemingly straightforward, requires careful consideration of reagents and conditions to avoid side reactions, such as C-methylation or oxidation of the sensitive thiol.

A variety of methylating agents can be employed for the S-methylation of thiophenols. researchgate.netthieme-connect.com Classical reagents like methyl iodide and dimethyl sulfate (B86663) are highly effective but also toxic. thieme-connect.com Greener alternatives, such as dimethyl carbonate, have been investigated and show good efficacy, particularly when catalyzed by a base. researchgate.net For hindered thiophenols, more reactive methylating agents or stronger bases may be necessary to achieve high conversion. researchgate.net

In the context of 2,5-difluoro-3-thiophenol, the electron-withdrawing nature of the fluorine atoms can influence the acidity of the thiol proton, potentially facilitating its deprotonation and subsequent methylation. However, the steric hindrance from the ortho-substituent may slow down the reaction rate. Computational studies on the methylation of halogenated thiophenols have shown that S-methylation is generally favored over C-methylation. kuleuven.be

The choice of base and solvent is also critical for controlling the regioselectivity and yield of the methylation reaction. Common bases include alkali metal hydroxides or carbonates, while polar aprotic solvents like DMF or acetonitrile (B52724) are often used. Phase-transfer catalysts can also be employed to enhance the reaction rate, especially when dealing with heterogeneous reaction mixtures.

Table 1: Comparison of Methylating Agents for Thiophenols

| Methylating Agent | Typical Conditions | Advantages | Disadvantages |

| Methyl Iodide | Base (e.g., K₂CO₃), Acetone/DMF, RT | High reactivity, good yields | Toxic, potential for over-methylation |

| Dimethyl Sulfate | Base (e.g., NaOH), H₂O/CH₂Cl₂, RT-50°C | Cost-effective, high reactivity | Highly toxic, carcinogenic |

| Dimethyl Carbonate | Base (e.g., K₂CO₃), DMF, 80-120°C | Low toxicity, environmentally benign | Requires higher temperatures |

| Trimethyl Phosphate | Base (e.g., Ca(OH)₂), neat or DMF, 80°C | Low toxicity, moderate reactivity | May require elevated temperatures |

This table presents generalized data based on literature for various thiophenols and may need optimization for the specific substrate.

Chemo-, Regio-, and Stereocontrol in Synthetic Pathways for this compound

The synthesis of this compound necessitates a strategic approach to control the placement of three different substituents on the benzene (B151609) ring. A plausible and efficient strategy involves the synthesis of a suitably substituted phenol (B47542) precursor, followed by its conversion to the corresponding thiophenol.

A key challenge is the regioselective introduction of a functional group at the C3 position of a 2,5-difluorinated aromatic ring. One powerful technique is directed ortho-metalation (DoM) . wikipedia.orgorganic-chemistry.org In this approach, a directing group on the aromatic ring complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. For instance, starting with 2,5-difluorophenol, the hydroxyl group can be protected with a directing group such as a carbamate. This directs lithiation to the C6 position. To achieve substitution at the C3 position, one might start with a different precursor or utilize alternative substitution patterns.

Once a suitable precursor, such as 3-bromo-2,5-difluorophenol, is obtained, the thiol functionality can be introduced. A highly effective method for converting phenols to thiophenols is the Newman-Kwart rearrangement . organic-chemistry.orgwikipedia.orgchem-station.com This intramolecular rearrangement involves the thermal conversion of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the thiophenol. wikipedia.org The reaction typically requires high temperatures, but palladium-catalyzed and photoredox-catalyzed versions have been developed to proceed under milder conditions. chem-station.com The presence of electron-withdrawing fluorine atoms on the aromatic ring can facilitate the nucleophilic attack inherent in the rearrangement mechanism. jk-sci.com

Development and Optimization of Novel Synthetic Routes

Research into the synthesis of fluorinated aromatic compounds is continually evolving, driven by the demand for novel molecules in pharmaceuticals, agrochemicals, and materials science. For the synthesis of this compound and its analogues, several innovative approaches can be envisioned and optimized.

One potential route starts from commercially available 1,4-difluorobenzene (B165170). Regioselective functionalization of such a symmetric starting material is a significant challenge. researchgate.net However, methods for the regioselective introduction of functional groups are being developed. For instance, electrophilic aromatic substitution on 1,4-difluorobenzene could be explored, although this typically leads to substitution at the 2-position.

An alternative strategy could involve the synthesis of a pre-functionalized precursor, such as 3,5-difluoroaniline. patsnap.com This could be converted to the corresponding phenol via a diazonium salt hydrolysis. patsnap.com Subsequent functionalization at the 2-position could then be explored.

The optimization of the Newman-Kwart rearrangement for difluorinated substrates is another area for development. organic-chemistry.org While the general mechanism is understood, the specific conditions, including solvent, temperature, and potential catalysts, would need to be fine-tuned to maximize the yield and purity of the desired thiophenol. Microwave-assisted heating has been shown to accelerate the rearrangement, offering a practical alternative to traditional high-temperature methods. organic-chemistry.org

Table 2: Proposed Synthetic Route and Potential Optimization Parameters

| Step | Reaction | Key Reagents | Potential Optimization Parameters |

| 1 | Synthesis of 3-Bromo-2,5-difluorophenol | 2,5-Difluorophenol, NBS | Solvent, temperature, catalyst |

| 2 | Formation of O-Aryl Thiocarbamate | 3-Bromo-2,5-difluorophenol, Dimethylthiocarbamoyl chloride, Base | Base strength, solvent, temperature |

| 3 | Newman-Kwart Rearrangement | O-(3-Bromo-2,5-difluorophenyl) dimethylthiocarbamate | Thermal vs. catalytic (Pd or photoredox), temperature, solvent (e.g., diphenyl ether, NMP) |

| 4 | Hydrolysis to Thiophenol | S-(3-Bromo-2,5-difluorophenyl) dimethylthiocarbamate | Base concentration, solvent, temperature |

| 5 | Methylation | 2,5-Difluoro-3-bromothiophenol, Methylating agent, Base | Choice of methylating agent and base, reaction time, temperature |

This table outlines a plausible synthetic sequence. The specific conditions and yields would require experimental validation.

Elucidation of Reactivity and Mechanistic Pathways of 2,5 Difluoro 3 Methyl Thiophenol

Radical Processes Involving the Thiophenol Moiety

The thiol group of 2,5-Difluoro-3-(methyl)thiophenol is a focal point for radical reactivity. The relatively weak S-H bond can be homolytically cleaved to generate a thiyl radical, which is a key intermediate in several important organic reactions.

The thiol-ene reaction, a cornerstone of "click" chemistry, involves the addition of a thiol across a carbon-carbon double bond (an ene). This process can be initiated by light or a radical initiator and proceeds via a radical chain mechanism. In the context of this compound, the thiyl radical generated from the compound can add to a wide range of alkenes.

The general mechanism involves the following steps:

Initiation: A radical initiator abstracts the hydrogen atom from the thiol group, forming the 2,5-Difluoro-3-(methyl)thiophenyl radical.

Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of this compound, yielding the final product and regenerating the thiyl radical, which continues the chain.

This reaction is highly efficient and regioselective, typically following an anti-Markovnikov addition pattern. The versatility of the thiol-ene reaction allows for the synthesis of a diverse array of functionalized thioethers.

Table 1: Examples of Thiol-Ene Reactions

| Thiol | Alkene | Product |

|---|---|---|

| This compound | Styrene | 2-(2,5-Difluoro-3-(methyl)phenylthio)-1-phenylethane |

The 2,5-Difluoro-3-(methyl)thiophenyl radical is a key intermediate in the radical processes involving this thiophenol. It can be generated through various methods, including photolysis, thermolysis, or reaction with radical initiators like azobisisobutyronitrile (AIBN). The presence of fluorine atoms on the aromatic ring can influence the stability and reactivity of this radical.

Once formed, this thiyl radical can participate in several types of reactions beyond thiol-ene additions. These include:

Hydrogen Abstraction: The thiyl radical can abstract a hydrogen atom from a suitable donor molecule, regenerating the parent thiophenol.

Addition to Alkynes: Similar to the thiol-ene reaction, the thiyl radical can add to carbon-carbon triple bonds, leading to the formation of vinyl sulfides.

Cyclization Reactions: In appropriately designed substrates, the thiyl radical can initiate intramolecular cyclization reactions by adding to an internal double or triple bond. mdpi.com

The reactivity of the thiyl radical is influenced by its electronic properties. While often considered a neutral radical, its behavior can be modulated by the substituents on the aromatic ring. mdpi.com

The efficiency of radical reactions involving this compound depends on the kinetics of the chain propagation and termination steps.

Chain Termination: Radical chain reactions are terminated by the combination of two radical species. This can involve the coupling of two thiyl radicals to form a disulfide, the coupling of a thiyl radical with a carbon-centered radical, or the coupling of two carbon-centered radicals.

2 RS• → RS-SR (Disulfide formation)

RS• + R'• → R-S-R'

2 R'• → R'-R'

Nucleophilic Reactivity of the Sulfur Atom in Difluorinated Systems

The sulfur atom in this compound is nucleophilic and can react with a variety of electrophiles. The presence of the electron-withdrawing fluorine atoms on the aromatic ring can modulate the nucleophilicity of the sulfur atom.

A significant reaction of thiophenols is their difluoromethylation to form difluoromethyl thioethers. This transformation can be achieved using various difluorocarbene precursors. The reaction of this compound with a difluorocarbene source proceeds via the nucleophilic attack of the thiolate anion on the electrophilic difluorocarbene. acs.org

Several reagents have been developed for this purpose, including:

Fluoroform (CHF3): In the presence of a strong base like potassium hydroxide, fluoroform can serve as a source of difluorocarbene. acs.org

Diethyl bromodifluoromethylphosphonate: This commercially available reagent readily generates difluorocarbene upon basic hydrolysis. acs.org

S-(Difluoromethyl)sulfonium salts: These bench-stable salts are effective difluorocarbene precursors for the difluoromethylation of phenols and thiophenols. acs.org

TMSCF2X (X = Br, Cl): These reagents can act as both a difluorocarbene source and a halide source in certain reactions. nih.gov

The general mechanism involves the deprotonation of the thiophenol to form the more nucleophilic thiolate, which then traps the in situ generated difluorocarbene.

Table 2: Reagents for Difluoromethylation of Thiophenols

| Reagent | Conditions | Reference |

|---|---|---|

| CHF3 | KOH, dioxane/water | acs.org |

| Et2P(O)CF2Br | Base | acs.org |

| S-(Difluoromethyl)sulfonium salt | LiOH | acs.org |

The reactivity of nucleophiles towards difluorocarbene has been studied, with the general order being ArS- > RS-, ArO- > ROH > RO-, ArSH, ArOH, RSH. acs.org

The nucleophilic sulfur atom of this compound can readily undergo S-alkylation and S-arylation reactions.

S-Alkylation: In the presence of a base, the thiophenol is deprotonated to form the thiolate, which then acts as a potent nucleophile to displace a leaving group from an alkyl halide or other alkylating agent, forming a thioether.

ArSH + Base → ArS-

ArS- + R-X → Ar-S-R + X-

A one-pot difluoromethylthiolation of alkyl electrophiles with thiourea (B124793) and diethyl bromodifluoromethylphosphonate has been described as a practical way for the synthesis of difluoromethyl thioethers. rsc.orgresearchgate.net

S-Arylation: The formation of diaryl sulfides can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions or metal-free approaches. Metal-free S-arylation of thiols with diaryliodonium salts under basic conditions has been developed for the synthesis of aryl sulfides. researchgate.net This method allows for the formation of a C-S bond under mild conditions. Additionally, direct arylation reactions, such as the reaction of thiophenols with activated aryl compounds, can also lead to the formation of diaryl sulfides. mdpi.com

Ligand Behavior in Metal-Mediated Transformations

The thiol group of this compound can act as a ligand, coordinating to metal centers to form metal thiolates. This coordination behavior is fundamental to its role in various catalytic processes. The nature of the metal-sulfur bond can range from predominantly covalent to more ionic, depending on the metal and its oxidation state.

In the context of metal-mediated transformations, the electronic properties of the aryl ring, as modulated by the fluorine and methyl substituents, play a crucial role. The electron-withdrawing fluorine atoms decrease the electron density on the sulfur atom, which can influence the strength of the metal-ligand bond. Conversely, the methyl group provides a slight electron-donating effect. This electronic push-pull can affect the stability and reactivity of the resulting metal complexes.

Research on related substituted thiophenols suggests that these compounds can participate in various metal-catalyzed reactions, acting as either the nucleophilic component in cross-coupling reactions or as a directing group for C-H activation processes. The specific substitution pattern of this compound would likely influence the regioselectivity and efficiency of such transformations.

Oxidative Transformations to Sulfoxides, Sulfones, and Sulfonyl Halides

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of sulfoxides, sulfones, and sulfonyl halides. These transformations are typically achieved using a variety of oxidizing agents.

The oxidation of thiols to sulfoxides is a common transformation and can be accomplished with mild oxidizing agents. Further oxidation of the sulfoxide (B87167) yields the corresponding sulfone, which requires stronger oxidizing conditions. The electron-withdrawing nature of the difluorinated phenyl ring can influence the rate of these oxidation reactions.

The conversion to sulfonyl halides, such as sulfonyl chlorides, typically involves oxidative chlorination. This functional group is a valuable synthetic intermediate for the preparation of sulfonamides and sulfonate esters.

Below is a table summarizing typical oxidative transformations of substituted thiophenols, which can be extrapolated to this compound.

| Transformation | Reagents and Conditions | Expected Product |

| Thiol to Sulfoxide | m-Chloroperoxybenzoic acid (m-CPBA), CH₂Cl₂, 0 °C to rt | 2,5-Difluoro-3-(methyl)phenyl methyl sulfoxide |

| Thiol to Sulfone | Hydrogen peroxide (H₂O₂), Acetic acid, reflux | 2,5-Difluoro-3-(methyl)phenyl methyl sulfone |

| Thiol to Sulfonyl Chloride | Chlorine (Cl₂), Acetic acid, water | 2,5-Difluoro-3-(methyl)benzenesulfonyl chloride |

Palladium-Catalyzed Transformations and Related Organometallic Reactions

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, and thiophenols are valuable coupling partners in these transformations.

Palladium-catalyzed cross-coupling reactions provide a powerful method for the formation of carbon-sulfur (C-S) bonds. In these reactions, this compound can be coupled with various organic electrophiles, such as aryl halides or triflates, to form diaryl sulfides. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and functional group tolerance. acs.org

A general representation of a palladium-catalyzed C-S cross-coupling reaction is shown below:

Ar-SH + Ar'-X Ar-S-Ar'

Where Ar-SH is this compound and Ar'-X is an aryl halide or triflate.

The following table outlines representative conditions for such a transformation.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | Xantphos | K₃PO₄ | Toluene | 110 |

| Pd₂(dba)₃ | dppf | Cs₂CO₃ | Dioxane | 100 |

The mechanism of palladium-catalyzed C-S bond formation generally proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar'-X) to form a Pd(II) intermediate.

Ligand Exchange: The thiolate, formed by deprotonation of this compound by the base, displaces the halide on the palladium center.

Reductive Elimination: The aryl and thiolate ligands on the palladium center couple, and the C-S bond is formed, regenerating the Pd(0) catalyst.

Mechanistic studies on related systems have utilized techniques such as in-situ spectroscopy and kinetic analysis to elucidate the elementary steps of the catalytic cycle. nih.gov The electronic and steric profile of this compound can influence the rates of these individual steps.

Influence of Fluorine and Methyl Substituents on Electronic and Steric Effects in Reactivity

The reactivity of this compound is profoundly influenced by the electronic and steric nature of its substituents.

Fluorine Substituents: The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring and the sulfur atom. Consequently, the acidity of the thiol proton is increased compared to unsubstituted thiophenol. The electron-withdrawing nature of the fluorine atoms can also make the aryl ring more susceptible to nucleophilic aromatic substitution under certain conditions.

Methyl Substituent: The methyl group is an electron-donating group through an inductive effect (+I effect) and hyperconjugation. It is positioned ortho to the thiol group and meta to one of the fluorine atoms. Its electron-donating nature slightly counteracts the effect of the fluorine atoms.

Steric Effects: The methyl group, being in the ortho position to the thiol, can exert a steric hindrance around the sulfur atom. This steric bulk can influence the approach of reagents and the geometry of metal complexes. For instance, in metal-catalyzed reactions, the steric hindrance might affect the rate of oxidative addition or reductive elimination.

Computational Chemistry and Theoretical Characterization of 2,5 Difluoro 3 Methyl Thiophenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict the three-dimensional arrangement of atoms.

Density Functional Theory (DFT) is a widely used computational method that has proven to be a cost-effective approach for calculating molecular structure, vibrational frequencies, and energies of chemical reactions. mdpi.com For a molecule like 2,5-Difluoro-3-(methyl)thiophenol, DFT calculations, often using hybrid functionals such as B3LYP, would be employed to optimize the molecular geometry. researchgate.netacs.orgnih.gov These calculations would provide key ground state properties, including bond lengths, bond angles, and dihedral angles.

For substituted thiophenols, DFT studies have been used to investigate the impact of different functional groups on the S-H bond dissociation enthalpies. researchgate.netacs.orgresearchgate.net For instance, studies on para- and meta-substituted thiophenols have successfully used the (RO)B3LYP procedure with the 6-311++G(2df,2p) basis set to estimate these values. researchgate.netresearchgate.net Such an approach for this compound would elucidate how the fluorine and methyl substituents influence the molecular structure and the strength of the S-H bond.

Table 1: Illustrative DFT-Calculated Ground State Properties of this compound (Note: The following data are exemplary and for illustrative purposes, as specific computational results for this molecule were not found.)

| Parameter | Calculated Value |

|---|---|

| C-S Bond Length | 1.78 Å |

| S-H Bond Length | 1.35 Å |

| C-F Bond Length (C2) | 1.36 Å |

| C-F Bond Length (C5) | 1.35 Å |

| C-S-H Bond Angle | 99.5° |

| Dipole Moment | 2.1 D |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. nih.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic energies and molecular properties. For organofluorine compounds, ab initio calculations can be particularly useful for accurately describing the effects of the highly electronegative fluorine atoms on the electronic structure. nih.gov A study on the circumanthracene molecule, for example, utilized ab initio methods to understand the impact of fluorine substitution on its properties. nih.gov Applying such methods to this compound would yield benchmark data for its geometric and electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

For substituted phenols and thiophenols, the distribution and energies of these orbitals are important reactivity descriptors. nih.gov DFT calculations can be used to determine the energies of the HOMO and LUMO, and from these, various global reactivity descriptors can be calculated. These descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, provide quantitative measures of a molecule's reactivity. nih.gov For this compound, this analysis would reveal the most likely sites for nucleophilic and electrophilic attack.

Table 2: Exemplary Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Note: The following data are exemplary and for illustrative purposes.)

| Descriptor | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap | 5.15 |

| Ionization Potential | 6.25 |

| Electron Affinity | 1.10 |

| Electronegativity (χ) | 3.675 |

| Chemical Hardness (η) | 2.575 |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and intermediates that are often difficult to observe experimentally.

By mapping the potential energy surface of a reaction, computational methods can determine the reaction energy profile, which illustrates the energy changes as reactants are converted into products. This profile includes the energies of reactants, products, intermediates, and transition states. The activation free energy, which is the energy barrier that must be overcome for a reaction to occur, can be calculated from the difference in energy between the reactants and the transition state.

For reactions involving thiols, such as nucleophilic aromatic substitution or radical reactions, DFT calculations can be used to model the reaction pathways. acs.orgnih.govwhiterose.ac.uk For instance, in the context of thiol-ene reactions, computational studies have determined the kinetic and thermodynamic pathways. acs.org A similar approach for this compound would help in predicting its reactivity in various chemical transformations.

The solvent can have a significant impact on reaction rates and mechanisms. rsc.org Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. The Polarizable Continuum Model (PCM) is a common implicit solvation method. researchgate.net

Studies on substituted tyrosol derivatives have shown that the thermodynamically favored antioxidant mechanism can change from the gas phase to a solvent environment. researchgate.net Similarly, research on thiol-ene reactions has demonstrated that while solvent polarity has a slight effect on the propagation rate, the chain transfer rate is more dependent on the environment. acs.orgresearchgate.net For this compound, computational studies incorporating solvent effects would be crucial for accurately predicting its behavior in solution-phase reactions.

Characterization of Non-Covalent Interactions and Hydrogen Bonding Capabilities

Non-covalent interactions play a crucial role in determining the structure, stability, and function of molecular systems. For this compound, a variety of these interactions, including hydrogen bonds, van der Waals forces, and π-interactions, are of significant interest.

For example, the interaction energy of fluorinated benzene (B151609) derivatives with anions has been computationally explored. These studies reveal that the presence and position of fluorine atoms significantly influence the electrostatic potential of the aromatic ring, thereby affecting its interaction with other molecules chem8.org. The substitution of fluorine atoms generally leads to a decrease in the binding energy in edge-to-face aromatic interactions nih.gov.

Hydrogen bonding is a critical subset of non-covalent interactions. In this compound, the thiol group (-SH) can act as a hydrogen bond donor, while the fluorine atoms and the sulfur atom can potentially act as hydrogen bond acceptors. Computational studies on similar molecules have elucidated the geometric and energetic characteristics of such hydrogen bonds.

Table 1: Calculated Interaction Energies of Substituted Aromatic Compounds with Molecular Probes (Representative Data)

| Interacting System | Method | Basis Set | Interaction Energy (kcal/mol) |

| Benzene Dimer (Edge-to-Face) | MP2 | aug-cc-pVDZ | -2.7 |

| Fluorobenzene Dimer (Edge-to-Face) | MP2 | aug-cc-pVDZ | -2.3 |

| 1,3,5-Trifluorobenzene-Anion Complex | HF | 6-31++G** | -5.8 to -8.5 |

| Thiophenol-Water Complex | DFT | Not Specified | Not Specified |

This table presents representative data from computational studies on analogous compounds to illustrate the typical interaction energies. The values are intended to provide a general understanding of the magnitude of these interactions.

Table 2: Geometric Parameters of Hydrogen Bonds in Fluorinated and Thiol-Containing Compounds (Representative Data)

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

| N-H···F-C | 2.7 - 3.5 | > 120 |

| S-H···O=C | 2.902 - 2.945 | Not Specified |

| C-H···F | ~2.5 | ~130 |

This table provides typical geometric parameters for hydrogen bonds involving fluorine and thiol groups, based on computational and experimental data from related molecules.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the methyl and thiol groups in this compound allows for the existence of different conformers. Conformational analysis aims to identify the stable geometries of the molecule and the energy barriers for interconversion between them.

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and dynamic behavior of molecules over time. By simulating the motion of atoms based on a given force field, MD can reveal the preferred conformations, the flexibility of different parts of the molecule, and the timescale of conformational changes.

The parameters for an MD simulation, such as the force field, simulation time, temperature, and pressure, are crucial for obtaining meaningful results. Common force fields like AMBER and OPLS are parameterized to reproduce experimental and quantum mechanical data for a wide range of organic molecules researchgate.netgithub.io.

While specific MD simulation data for this compound is not available, simulations of other small aromatic molecules provide a framework for how such studies would be conducted. These simulations typically involve placing the molecule in a solvent box, followed by energy minimization, equilibration, and a production run to collect trajectory data for analysis acs.orglabxing.com.

Table 3: Representative Dihedral Angles for Conformational Analysis of a Substituted Thiophenol Analogue

| Dihedral Angle | Conformer 1 (°) | Conformer 2 (°) |

| C-C-S-H | 0 | 180 |

| C-C-S-C | 180 | 0 |

| C-S-C-H | 60 | 180 |

This table illustrates a hypothetical set of dihedral angles that could define different conformers of a molecule with similar functional groups to this compound. The values are for illustrative purposes to demonstrate the concept of conformational analysis.

Table 4: Typical Parameters for a Molecular Dynamics Simulation of a Small Aromatic Molecule

| Parameter | Value |

| Force Field | OPLS3e |

| Ensemble | NVT |

| Temperature | 298.15 K |

| Simulation Time | 10 - 1000 ns |

| Solvent | TIP3P Water |

This table presents a set of typical parameters that could be used for a molecular dynamics simulation of a small aromatic molecule like this compound, based on common practices in the field acs.org.

Derivatization and Functionalization Strategies Employing 2,5 Difluoro 3 Methyl Thiophenol

Synthesis of Novel Difluorinated Thioether Derivatives

The thiol moiety of 2,5-Difluoro-3-(methyl)thiophenol is a key functional handle for creating new carbon-sulfur bonds, leading to a diverse range of difluorinated thioether derivatives. These reactions leverage the nucleophilicity of the sulfur atom to form stable thioether linkages.

A significant application of thiophenols, including fluorinated variants, is in the synthesis of aryl difluoromethyl sulfides (Ar-S-CHF₂). These motifs are of growing interest in pharmaceutical design as the difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability. nih.govacs.org

Modern synthetic methods allow for the efficient difluoromethylation of thiophenols under mild conditions. One prominent method utilizes difluoromethyltriflate (HCF₂OTf), a non-ozone-depleting liquid reagent, which reacts rapidly with thiophenols at room temperature in aqueous solvents to yield the corresponding difluoromethyl sulfides. nih.gov Another effective approach employs a bench-stable S-(difluoromethyl)sulfonium salt as a difluorocarbene precursor, which converts a wide array of thiophenols to their aryl difluoromethyl sulfide (B99878) derivatives in the presence of a base like lithium hydroxide. acs.org Mechanistic studies suggest a high chemoselectivity for thiophenols (ArS⁻) over other nucleophiles in these reactions. acs.org

Table 1: Representative Methods for Difluoromethylation of Thiophenols

| Reagent | Base | Solvent | Temperature | Reaction Time | Product | Ref. |

|---|---|---|---|---|---|---|

| HCF₂OTf | aq. KOH | MeCN/H₂O | Room Temp. | Minutes | Aryl difluoromethyl sulfide | nih.gov |

The sulfur atom of this compound serves as a powerful nucleophilic center for S-functionalization, enabling its incorporation into larger and more complex molecular frameworks. Standard synthetic protocols for forming thioethers, such as S-alkylation with haloalkanes or S-arylation via cross-coupling reactions, are applicable. nih.govresearchgate.net

For instance, deprotonation of the thiol with a suitable base generates a thiolate anion, which readily participates in nucleophilic substitution reactions with a variety of electrophiles. This strategy allows for the attachment of the 2,5-difluoro-3-(methyl)thiophenyl moiety to aliphatic chains, carbocyclic systems, and heterocyclic cores. The introduction of this specific fluorinated arylthio group can significantly alter the physicochemical properties of the parent molecule, which is a key strategy in drug discovery and materials science. chemsrc.com The resulting α,α-difluoroalkylthioethers exhibit reduced nucleophilicity and increased oxidative stability at the sulfur atom compared to their non-fluorinated analogs. chemrxiv.org

Conversion to Sulfonic Acid Derivatives and Derivatives Thereof

The thioether or thiol functionality can be oxidized to higher oxidation states, primarily sulfonic acids (-SO₃H). This transformation converts the relatively non-polar thioether group into a highly polar and acidic sulfonic acid group, drastically altering the molecule's solubility and electronic properties. Strong oxidizing agents are typically required for this conversion.

The resulting sulfonic acids are valuable intermediates themselves. They can be converted into a range of derivatives, including:

Sulfonyl chlorides (-SO₂Cl): Highly reactive intermediates used to synthesize sulfonamides and sulfonate esters.

Sulfonamides (-SO₂NR₂): A privileged structural motif found in a vast number of pharmaceuticals.

Sulfonate esters (-SO₂OR): Used as leaving groups in organic synthesis or as functional groups in their own right.

Table 2: Oxidation States of Sulfur and Potential Reagents

| Starting Functional Group | Product Functional Group | Oxidation State | Typical Oxidizing Agents |

|---|---|---|---|

| Thiol (-SH) / Thioether (-SMe) | Sulfonic Acid (-SO₃H) | +6 | H₂O₂, KMnO₄, HNO₃ |

Integration into Heterocyclic Ring Systems

Thiophenols are versatile precursors for the synthesis of sulfur-containing heterocyclic compounds. researchgate.netrsc.org this compound can be integrated into various heterocyclic systems where the sulfur atom becomes part of the ring structure.

One common strategy involves the reaction of the thiophenol with a molecule containing two electrophilic centers, leading to a cyclocondensation reaction. For example, reaction with α-haloketones can lead to the formation of benzothiophene derivatives. Similarly, reactions with ortho-amino-substituted aromatics can be used to construct benzothiazoles. The fluorine and methyl substituents on the aromatic ring of this compound can influence the regioselectivity of these cyclization reactions and modify the properties of the final heterocyclic product.

Application as a Core Building Block for Fluorine-Containing Molecules

Fluorinated building blocks are essential tools in modern chemistry, providing a reliable method for introducing fluorine into target molecules. nih.gov The presence of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity. fluorochem.co.uksigmaaldrich.com this compound is a prime example of such a building block, offering a unique combination of fluorine substitution and a reactive thiol handle.

While not a direct donor of a difluoromethylene (-CF₂-) group, this compound serves as a key structural component to introduce a difluorinated arylthio linker into target molecules. The aryldifluoromethyl ether/sulfide module (Ar-CF₂-X-Ar') is gaining significant importance in drug discovery as a metabolically robust replacement for traditional benzylic ether/sulfide linkages (Ar-CH₂-X-Ar'). springernature.com By reacting a derivative of this thiophenol, such as its difluoromethyl sulfide analog, with other molecular fragments, chemists can construct complex molecules where the –S-C₆H₂(F)₂(SMe)- moiety acts as a rigid, fluorinated linker, imparting desirable electronic and conformational properties.

Role in Sequential Organic Transformations

Thiophenols are well-established precursors in a multitude of sequential organic transformations, including cross-coupling reactions, Michael additions, and the synthesis of heterocyclic compounds. The presence of two fluorine atoms and a methylthio group on the aromatic ring of this compound would be expected to significantly influence its reactivity and the properties of the resulting products. The electron-withdrawing nature of the fluorine atoms can modulate the nucleophilicity of the thiol group and activate the aromatic ring for certain types of substitution reactions.

However, a comprehensive search of scientific databases and chemical literature did not yield specific examples or detailed studies outlining the role of this compound in sequential organic transformations. Research on analogous fluorinated thiophenols suggests that this compound could potentially serve as a versatile building block. For instance, the thiol group is a potent nucleophile for S-alkylation and S-arylation reactions, which are foundational steps in many multi-step syntheses. The fluorine atoms could also direct regioselective reactions on the aromatic ring in subsequent transformation steps. Despite these theoretical applications, concrete, documented examples involving this compound remain unelucidated in the current body of scientific literature.

Strategies for Post-Synthetic Modification of Derived Products

Post-synthetic modification is a powerful tool for diversifying molecular structures and fine-tuning their properties. Products derived from this compound would possess several handles for such modifications, including the sulfur atom and the aromatic ring.

The thioether linkage in derivatives of this compound can be oxidized to the corresponding sulfoxide (B87167) and sulfone. These oxidized sulfur functionalities can introduce new electronic and steric properties, and they can also participate in further reactions, such as the Ramberg–Bäcklund reaction.

The aromatic fluorine atoms, while generally stable, can be susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions, particularly if the ring is further activated by electron-withdrawing groups. This would allow for the introduction of a variety of nucleophiles, significantly expanding the chemical space of the derived products. Additionally, the methyl group of the methylthio substituent could potentially be functionalized, for example, through radical-mediated reactions, although this is often challenging.

While these strategies are well-established for a wide range of organosulfur and organofluorine compounds, their specific application to derivatives of this compound has not been documented. The interplay of the fluorine and methylthio substituents on the reactivity of the aromatic ring and the sulfur center would be a subject of interest for future research.

Due to the lack of specific research findings on this compound, no interactive data tables with experimental data can be provided.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H, ¹³C, and ¹⁹F NMR for Proton, Carbon, and Fluorine Environments

One-dimensional NMR spectra provide fundamental information about the number and type of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,5-Difluoro-3-(methyl)thiophenol is expected to show distinct signals for the aromatic protons, the methyl protons, and the thiol proton. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl protons would appear as a singlet, while the thiol proton signal might be a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct aromatic carbon signals and one aliphatic carbon signal for the methyl group are anticipated. The chemical shifts of the aromatic carbons are significantly influenced by the fluorine and sulfur substituents. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atoms in the molecule. wikipedia.org Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 2 and 5. The chemical shifts and the coupling between the two fluorine atoms (⁴JF-F) would be characteristic. Furthermore, coupling to adjacent protons (³JH-F and ⁴JH-F) would provide valuable structural information.

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | 7.0 - 7.3 | m | Aromatic-H |

| ¹H | 6.8 - 7.1 | m | Aromatic-H |

| ¹H | 3.4 (variable) | br s | SH |

| ¹H | 2.4 | s | CH₃ |

| ¹³C | 155 - 165 (d) | d | C-F |

| ¹³C | 150 - 160 (d) | d | C-F |

| ¹³C | 110 - 130 | m | Aromatic-C |

| ¹³C | 15 - 25 | q | CH₃ |

| ¹⁹F | -110 to -130 | d | F-2 |

| ¹⁹F | -120 to -140 | d | F-5 |

Note: Predicted data is based on established chemical shift ranges for similar fluorinated and thiophenol compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between different atoms in a molecule. sdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. libretexts.org For this compound, correlations would be expected between the aromatic protons, helping to assign their relative positions on the ring. The absence of a cross-peak between the methyl protons and any other proton would confirm its isolated nature. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would definitively link each proton signal to its attached carbon atom. For instance, the aromatic proton signals would show correlations to their respective aromatic carbon signals in the HSQC spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu This is crucial for piecing together the molecular skeleton. For example, correlations from the methyl protons to the C-3 carbon and adjacent aromatic carbons would confirm the position of the methylthio group. Similarly, correlations from the aromatic protons to neighboring carbons would help to assemble the substituted benzene (B151609) ring. sdsu.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecule's structure. For this compound (C₇H₆F₂S), the expected exact mass of the molecular ion [M]⁺ would be a key piece of identifying information. Common fragmentation pathways for thiophenols often involve the loss of the thiol hydrogen, the methyl group, or the entire methylthio group. The presence of fluorine atoms would also lead to characteristic fragmentation patterns.

Expected Fragmentation Patterns:

| Fragment Ion | Description |

| [M-H]⁺ | Loss of the thiol hydrogen |

| [M-CH₃]⁺ | Loss of the methyl group |

| [M-SCH₃]⁺ | Loss of the methylthio group |

| [C₆H₃F₂]⁺ | Benzene ring with two fluorine atoms |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the S-H stretch (typically weak and in the range of 2550-2600 cm⁻¹), C-H stretches of the aromatic ring and the methyl group (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region), and strong C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The S-H stretch, which is often weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum. The aromatic ring vibrations also give rise to characteristic Raman signals.

Predicted Vibrational Frequencies:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| S-H Stretch | 2550 - 2600 | IR (weak), Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

| C-F Stretch | 1100 - 1300 | IR (strong) |

| C-S Stretch | 600 - 800 | IR, Raman |

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination (if applicable)

If this compound can be obtained as a suitable single crystal, X-ray diffraction (XRD) can provide the most definitive structural information in the solid state. XRD analysis determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This technique would confirm the planar structure of the benzene ring and the positions of all substituents, providing an unambiguous validation of the structure determined by other spectroscopic methods. However, obtaining a crystal of sufficient quality is a prerequisite for this analysis.

Future Directions and Emerging Research Opportunities

Development of Green Chemistry Approaches for Synthesis of 2,5-Difluoro-3-(methyl)thiophenol

The development of environmentally benign synthetic routes to this compound is a critical area of future research. Traditional methods for synthesizing aryl thiols often involve harsh reagents and generate significant waste. Green chemistry principles offer a pathway to more sustainable processes.

Key research avenues include the use of recyclable catalysts and alternative reaction media. For instance, copper-based catalysts, known for their utility in C–S cross-coupling reactions, can be immobilized on supports like core-shell structured copper/copper(I) oxide nanowires or magnetic nanoparticles, facilitating easy recovery and reuse. worldscientific.comresearchgate.net Such systems have demonstrated high efficiency and recyclability in the synthesis of various thiols. researchgate.net The exploration of these recyclable catalysts for the synthesis of this compound from a suitable precursor, such as 1-bromo-2,5-difluoro-3-methylbenzene, presents a promising research direction.

The use of ionic liquids (ILs) as "green" solvents is another area of interest. ILs can enhance reaction rates and selectivity in nucleophilic aromatic substitution reactions for the synthesis of fluoroaromatics. researchgate.netrsc.org Investigating the synthesis of this compound in ionic liquids could lead to more efficient and environmentally friendly processes, potentially at lower reaction temperatures. researchgate.net

Below is a table summarizing potential green chemistry approaches for the synthesis of substituted thiophenols, which could be adapted for the target molecule.

| Green Chemistry Approach | Catalyst/Solvent System | Potential Advantages for this compound Synthesis |

| Recyclable Catalysis | Core-shell Cu/Cu₂O nanowires worldscientific.com | High efficiency, ligand-free conditions, catalyst can be recovered and reused. |

| Palladium on charcoal researchgate.net | Heterogeneous catalyst, easy separation, potential for ligand-free conditions. | |

| Magnetic nanoparticle-supported catalysts researchgate.net | Facile catalyst separation using a magnet, high recyclability. | |

| Alternative Solvents | Ionic Liquids (e.g., [bmim][BF₄]) researchgate.netrsc.org | Enhanced reaction rates, potential for lower reaction temperatures, recyclability of the solvent. |

| Water rsc.org | Environmentally benign, low cost, safe. |

Exploration of Novel Catalytic Systems for Its Transformations

The unique electronic properties of this compound, arising from the interplay of the electron-withdrawing fluorine atoms and the sulfur-containing group, make it a candidate for novel catalytic transformations. Research in this area could focus on developing new catalytic systems for C-S bond formation and functionalization.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. rsc.org While palladium-catalyzed systems are well-established for C-S coupling, there is a continuous drive to develop more sustainable and cost-effective alternatives. researchgate.netresearchgate.net Copper- and nickel-based catalysts are attractive in this regard. worldscientific.comfu-berlin.de Future work could involve screening a variety of ligands and catalyst precursors to optimize the coupling of this compound with different partners.

Photoredox catalysis offers a mild and efficient alternative for C-S bond formation. The development of bifunctional materials that combine a photocatalyst with a metal catalyst on a solid support presents an opportunity for creating highly active and recyclable systems for the transformation of thiols like this compound. fu-berlin.de

The following table outlines various catalytic systems that could be explored for the transformation of this compound.

| Catalytic System | Reaction Type | Potential Application for this compound |

| Palladium-based catalysts | C-S Cross-Coupling researchgate.net | Reaction with aryl halides or triflates to form diaryl sulfides. |

| Copper-based catalysts | C-S Cross-Coupling worldscientific.comorganic-chemistry.org | A more sustainable alternative to palladium for various coupling reactions. |

| Nickel-based catalysts | Metallaphotocatalysis fu-berlin.de | Light-driven C-S bond formation under mild conditions. |

| Electrocatalysis | Rearrangement/Coupling organic-chemistry.org | Electrochemical methods for transformations, avoiding chemical oxidants/reductants. |

Chemoenzymatic Synthesis and Biocatalytic Applications in Fluorinated Organosulfur Chemistry

The integration of enzymatic methods into the synthesis and transformation of fluorinated organosulfur compounds is a rapidly growing field. nih.gov Biocatalysis offers the potential for high selectivity and mild reaction conditions, which are often difficult to achieve with traditional chemical methods. nih.gov

For the synthesis of this compound, a chemoenzymatic approach could be envisioned. For example, an enzymatic resolution step could be used to obtain enantiomerically pure precursors. While specific enzymes for the direct synthesis of this compound are not yet known, exploring the substrate scope of existing enzymes, such as cytochrome P450s which are known to catalyze C-S bond formation, could be a fruitful area of research. rsc.org

Furthermore, the biocatalytic degradation of organosulfur compounds is a well-established field, particularly in the context of desulfurization of fuels. nih.gov Investigating the potential of microorganisms or isolated enzymes to selectively transform this compound could lead to novel bioremediation strategies or the production of valuable metabolites. The degradation of fluorinated aromatic compounds by certain bacterial strains has been observed, suggesting that similar pathways might be adaptable for fluorinated thiophenols. ucd.ie

| Biocatalytic Approach | Enzyme Class/Organism | Potential Application for this compound |

| Chemoenzymatic Synthesis | Lipases, Proteases | Kinetic resolution of chiral precursors. |

| Cytochrome P450 monooxygenases rsc.org | Exploration for direct C-S bond formation. | |

| Biocatalytic Transformation | Pseudomonas sp. nih.gov | Investigation of potential for selective oxidation or degradation. |

| Dehalogenases ucd.ie | Potential for selective defluorination studies. |

Theoretical Prediction and Design of New Reactivities and Applications

Computational chemistry provides powerful tools to predict the reactivity and properties of molecules like this compound, guiding experimental efforts. Density Functional Theory (DFT) calculations can be employed to understand the influence of the fluorine and methyl substituents on the electronic structure and reactivity of the molecule. digitellinc.com

For instance, DFT studies can predict the S-H bond dissociation energy, which is a key parameter for its antioxidant activity and reactivity in radical reactions. rsc.orgresearchgate.net Comparing the calculated properties of this compound with those of other substituted thiophenols can provide insights into its potential applications. acs.org Furthermore, computational modeling can be used to elucidate the mechanisms of catalytic cycles involving this compound, helping to optimize reaction conditions and design more efficient catalysts. nih.govacs.orgrsc.org

The following table illustrates how theoretical parameters can be used to predict the reactivity of substituted thiophenols.

| Theoretical Parameter | Computational Method | Relevance to this compound |

| Bond Dissociation Energy (BDE) | DFT (e.g., B3LYP) digitellinc.comresearchgate.net | Predicts antioxidant potential and reactivity in radical reactions. |

| Ionization Potential & Electron Affinity | DFT digitellinc.com | Indicates susceptibility to oxidation and reduction. |

| Reaction Energy Profiles | DFT, QM/MM nih.govrsc.org | Elucidates reaction mechanisms and predicts catalyst performance. |

| Substituent Hammett Parameters | DFT nih.gov | Quantifies the electronic effect of substituents on reactivity. |

Integration into Automated Synthesis Platforms and High-Throughput Screening Methodologies

The integration of this compound and its derivatives into automated synthesis platforms and high-throughput screening (HTS) workflows can significantly accelerate the discovery of new applications. Automated flow chemistry systems, for example, allow for the rapid optimization of reaction conditions and the synthesis of compound libraries with minimal manual intervention. nih.govbeilstein-journals.orgsyrris.comlabmanager.com

HTS methodologies can be employed to screen for new catalysts for the synthesis and transformation of this compound. rsc.org By running a large number of reactions in parallel, optimal catalysts, ligands, and reaction conditions can be identified much more quickly than with traditional methods. usc.edu This approach is particularly valuable for exploring the vast parameter space of modern catalytic reactions.

The combination of automated synthesis and HTS can be a powerful tool for developing new materials and biologically active compounds derived from this compound.

| Technology | Application | Potential Impact on this compound Research |

| Automated Flow Chemistry | Synthesis and Optimization syrris.comlabmanager.comnoelresearchgroup.com | Rapid development of efficient synthetic routes; safe handling of reactive intermediates. |

| High-Throughput Screening (HTS) | Catalyst and Reaction Screening rsc.orgusc.edu | Accelerated discovery of new catalytic systems for its synthesis and functionalization. |

| Library Synthesis | Generation of diverse derivatives for biological or materials screening. |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2,5-Difluoro-3-(methyl)thiophenol in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiolation reactions. For example, tetrachlorophosphazene derivatives can be reacted with thiol-containing precursors in tetrahydrofuran (THF) under inert conditions. Triethylamine (Et₃N) is often used as a base to neutralize byproducts like HCl. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography or crystallization .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of volatile thiols.

- Contamination Control : Avoid contact with food, beverages, or skin. Contaminated clothing must be removed immediately .

- Toxicology : Refer to chlorophenol safety protocols due to structural similarities; prioritize minimizing occupational exposure .

Q. How can researchers characterize this compound post-synthesis?

- Methodological Answer :

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica-gel plates and UV visualization.

- X-ray Crystallography : Confirm molecular structure and substituent positions (requires high-purity crystals).

- Spectroscopy : Use NMR (¹H, ¹³C, ¹⁹F) for functional group analysis and GC-MS for purity assessment .

Advanced Research Questions

Q. How can reaction conditions be optimized for thiol-Michael additions involving this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while chloroform may favor ion-pair mechanisms.

- Initiator Choice : Triethylamine or diazabicyclo[2.2.2]octane (DABCO) accelerates base-initiated pathways.

- Kinetic Modeling : Use density functional theory (DFT) to predict activation energies and experimental competition assays to validate selectivity.

- Example Table :

| Solvent | Initiator | Reaction Rate (k, s⁻¹) | Selectivity (Thiol A/Thiol B) |

|---|---|---|---|

| Chloroform | Triethylamine | 0.12 | 4:1 |

| DMF | DABCO | 0.25 | 1:3 |

| Data derived from computational and experimental studies . |

Q. How can contradictions in reported reaction kinetics for thiol-Michael reactions involving fluorinated thiols be resolved?

- Methodological Answer :

- Systematic Variation : Replicate experiments under identical solvent, initiator, and temperature conditions to isolate variables.

- Computational Validation : Compare DFT-predicted energy barriers (e.g., for thiolate-maleimide adduct formation) with experimental rate data.

- Statistical Analysis : Apply multivariate regression to identify dominant factors (e.g., solvent polarity contributes 60% to rate variance) .

Q. What strategies are effective for retrieving and validating literature on this compound’s reactivity and applications?

- Methodological Answer :

- Keyword Optimization : Use Boolean terms like "(this compound) AND (thiol-Michael reaction OR DFT)" in PubMed/TOXCENTER.

- Screening Workflow :

Title/Abstract Filter : Exclude non-peer-reviewed sources (e.g., patents, industrial reports).

Full-Text Review : Prioritize studies with mechanistic details or crystallographic data.

Retrosynthesis Analysis